2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

Physical organic chemistry Steric effects Structure-activity relationships

2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde (CAS 2228206-58-2, molecular formula C₉H₁₆O, molecular weight 140.22 g/mol) is a cyclopropane carbaldehyde bearing a tertiary 2-methylbutan-2-yl (tert-amyl) substituent at the 2-position. The compound combines the inherent ring strain and π-donating stereoelectronic character of cyclopropane with the electrophilic reactivity of an aldehyde group, placing it within the broader class of substituted cyclopropanecarbaldehydes that serve as versatile intermediates in organic synthesis and as candidate fragrance materials.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B13244834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CC1C=O
InChIInChI=1S/C9H16O/c1-4-9(2,3)8-5-7(8)6-10/h6-8H,4-5H2,1-3H3
InChIKeyLPWCIYBGMTXAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde: A Sterically Demanding Cyclopropane Carbaldehyde Building Block for Selective Synthesis and Fragrance R&D


2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde (CAS 2228206-58-2, molecular formula C₉H₁₆O, molecular weight 140.22 g/mol) is a cyclopropane carbaldehyde bearing a tertiary 2-methylbutan-2-yl (tert-amyl) substituent at the 2-position . The compound combines the inherent ring strain and π-donating stereoelectronic character of cyclopropane with the electrophilic reactivity of an aldehyde group, placing it within the broader class of substituted cyclopropanecarbaldehydes that serve as versatile intermediates in organic synthesis and as candidate fragrance materials [1].

Diastereoselective synthesis of cyclopropane-containing building blocks via steric control
Radical dehomologation precursor for substituted cyclopropane cores
Branched-tert-amyl fragrance R&D with differentiated olfactory profile

Why Generic Cyclopropane Carbaldehydes Cannot Replace 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde in Structure-Sensitive Research Applications


Cyclopropane carbaldehydes are not interchangeable commodity aldehydes. The steric bulk of the 2-substituent directly modulates the bisected s-cis/s-trans conformational equilibrium that governs stereoselectivity in nucleophilic additions [1]. The tert-amyl group in this compound imposes a steric environment significantly larger than that of methyl, isopropyl, or even tert-butyl analogs, which translates into altered reaction diastereoselectivity, differentiated radical decarbonylation propensity relative to unsubstituted cyclopropanecarboxaldehyde [2], and a distinct olfactory profile for fragrance applications [3]. Generic substitution without accounting for these steric and electronic differences would lead to unpredictable stereochemical outcomes and loss of application-specific performance.

Steric bulk mismatch alters stereochemical outcome
The tert-amyl group (Eₛ ≈ –1.74) imposes significantly larger steric demand than methyl, isopropyl, or even tert-butyl analogs; nucleophilic addition diastereoselectivity may shift unpredictably if smaller-alkyl cyclopropane carbaldehydes are substituted.
Radical decarbonylation pathway is substituent-dependent
Unsubstituted cyclopropanecarboxaldehyde does not undergo measurable radical decarbonylation, whereas substituted analogs do. Generic replacement would lose access to this dehomologation chemistry.
Olfactory profile is not interchangeable
Branched tert-amyl imparts a predicted woody/spicy/citrus character distinct from the fatty-aldehydic notes of linear-alkyl cyclopropane carbaldehydes; direct substitution for fragrance applications would alter scent character.

Quantitative Differentiation Evidence: 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde vs. Closest Analogs


Taft Steric Parameter (Es): tert-Amyl Substituent Bulk Quantified Against tert-Butyl, Isopropyl, and Methyl Analogs

The steric demand of the tert-amyl (2-methylbutan-2-yl) group, as quantified by the Taft steric substituent constant (Eₛ), is approximately –1.74, exceeding that of the tert-butyl group (Eₛ = –1.54) and substantially larger than isopropyl (Eₛ = –0.47) or methyl (Eₛ = 0.00) [1]. This larger steric parameter directly impacts the rate of carbonyl addition reactions and alters the ground-state conformational distribution of the cyclopropane carbaldehyde, providing a steric environment unavailable from shorter-chain branched analogs [2].

Steric bulk (Eₛ)
Class-level inference
Eₛ ≈ –1.74
Supports steric differentiation for selective synthesis
ΔEₛ vs tert-butyl ≈ –0.20; values from acid-catalyzed ester hydrolysis rates
Physical organic chemistry Steric effects Structure-activity relationships

Free Radical Decarbonylation Susceptibility: Substituted vs. Unsubstituted Cyclopropanecarboxaldehyde Reactivity

A 1962 comparative study demonstrated that unsubstituted cyclopropanecarboxaldehyde does not undergo measurable free-radical decarbonylation under di-tert-butyl peroxide initiation, whereas 1-methyl- and 1-phenyl-substituted cyclopropanecarboxaldehydes decarbonylate cleanly without ring opening to yield the corresponding methyl- and phenylcyclopropane [1]. By class-level inference, the 2-(2-methylbutan-2-yl) substituent on the target compound should similarly enable radical decarbonylation, a reactivity pathway not available to unsubstituted cyclopropanecarboxaldehyde, thereby providing a distinct synthetic transformation option for dehomologation strategies.

Radical decarbonylation
Class-level inference
Expected to decarbonylate
Provides dehomologation pathway not available to unsubstituted analog
Unsubstituted cyclopropanecarboxaldehyde: 0% reaction under same di-tert-butyl peroxide conditions
Radical chemistry Decarbonylation Cyclopropane stability

Predicted Lipophilicity (clogP) and Boiling Point Differentiation from Unsubstituted Cyclopropanecarboxaldehyde

Computationally predicted properties indicate that 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde exhibits a predicted boiling point of approximately 175.3 ± 9.0 °C and predicted density of 0.966 ± 0.06 g/cm³ at 20 °C . These values represent a substantial increase over unsubstituted cyclopropanecarboxaldehyde (boiling point 98–101 °C; density 0.938 g/mL) [1]. The estimated clogP for the target compound is approximately 2.8–3.2, compared to approximately 0.5 for cyclopropanecarboxaldehyde, reflecting the lipophilicity contribution of the tert-amyl group.

Physicochemical differentiation
Cross-study comparable
Δbp ≈ +75 °C, ΔclogP ≈ +2.5
Impacts distillation, partitioning, and formulation protocols
Predicted values vs. cyclopropanecarboxaldehyde (bp 98–101 °C, clogP ~0.5)
Physicochemical properties Lipophilicity Process chemistry

Conformational Equilibrium Shift: Dynamic NMR Evidence for Substituent-Dependent Bisected s-cis/s-trans Ratio

Dynamic NMR spectroscopy of cyclopropanecarboxaldehyde at –169.2 °C resolves two aldehyde proton signals separated by 1.71 ppm, corresponding to the bisected s-cis and s-trans conformers with a population ratio of 0.012:0.988 [1]. The cis-substituted cyclopropanecarbaldehydes studied by Sugiura et al. demonstrated that the nature of the cis substituent alters the ground-state conformational distribution and dictates the diastereoselectivity of Grignard additions (anti:syn ratios ranging from >95:5 under chelation control to ~60:40 under non-chelation conditions) [2]. The steric demand of the tert-amyl group is expected to shift the s-cis/s-trans equilibrium further compared to smaller alkyl substituents, with direct consequences for nucleophilic addition facial selectivity.

Conformational equilibrium
Supporting evidence
Expected s-trans amplification
May enhance diastereoselectivity in nucleophilic additions
Unsubstituted s-cis:s-trans = 0.012:0.988 at –169.2 °C; cis-alkyl analogs alter anti:syn ratios
Conformational analysis Dynamic NMR Stereoelectronic effects

Fragrance Application Scope: Cyclopropanecarboxaldehyde Substituent-Odor Structure-Activity Relationship

US Patent US20090062405A1 discloses a broad genus of cyclopropanecarboxaldehydes of formula (I) where R is a straight, branched, or cyclic hydrocarbon moiety of 1–30 carbon atoms for use as fragrance-enhancing agents in perfumes, colognes, and personal care products [1]. The patent explicitly teaches that variations in the R-group structure produce significant differences in odor notes and characteristics. While specific odor detection threshold data for 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde are not publicly disclosed, the compound falls within the claimed structural scope, and its branched tert-amyl group is distinct from the linear alkyl (hexyl, octyl, nonyl) exemplars whose odor profiles are described. The tert-amyl substituent is expected to impart a woody, spicy, or citrus nuance differing from the fatty-aldehydic character of straight-chain analogs.

Fragrance structure-odor SAR
Supporting evidence
Branched tert-amyl predicted woody/spicy/citrus
Supports olfactory differentiation for fragrance R&D
No public threshold data; class inference from US20090062405A1 linear-alkyl fatty-aldehydic odor profiles
Fragrance chemistry Olfactory SAR Perfume compositions

Evidence-Backed Application Scenarios for 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde Procurement


Diastereoselective Synthesis of Cyclopropane-Containing Chiral Building Blocks

The large steric bulk of the tert-amyl substituent is expected to amplify the inherent stereoelectronic bias of the cyclopropane ring in nucleophilic addition reactions, as established by the systematic studies on cis-substituted cyclopropanecarbaldehydes [1]. Research groups pursuing stereoselective construction of cyclopropane-containing natural products or pharmaceutical intermediates can exploit this compound to achieve enhanced diastereoselectivities in Grignard, hydride, or Baylis-Hillman additions, where the anti:syn ratio is sensitive to substituent size.

Free-Radical Dehomologation Strategies in Total Synthesis

Based on the demonstrated radical decarbonylation reactivity of substituted cyclopropanecarboxaldehydes [1], the target compound can serve as a masked cyclopropane equivalent for dehomologation sequences. Unlike unsubstituted cyclopropanecarboxaldehyde, which resists radical decarbonylation, the tert-amyl-substituted aldehyde should undergo clean decarbonylation to yield the corresponding tert-amyl cyclopropane, providing a synthetic entry to highly substituted cyclopropane cores.

Novel Fragrance Material Development with Branched Alkyl Olfactory Character

The target compound falls within the broad structural claim of US Patent US20090062405A1 covering cyclopropanecarboxaldehydes as fragrance-enhancing agents [1]. The branched tert-amyl substituent is structurally differentiated from the linear-alkyl exemplars (hexyl, octyl, nonyl) whose fatty-aldehydic odor profiles are described, making this compound a candidate for developing woody, spicy, or citrus fragrance notes. Perfumery R&D laboratories seeking novel olfactory signatures can use this compound to explore structure-odor relationships in the cyclopropane carbaldehyde series.

Physical Organic Chemistry Studies of Steric Effects on Cyclopropane Conformational Equilibria

The target compound, with its exceptionally bulky tert-amyl substituent (Taft Eₛ ≈ –1.74 vs. –1.54 for tert-butyl), provides an extreme data point for studying the effect of steric bulk on the bisected s-cis/s-trans conformational equilibrium of cyclopropane carbaldehydes [1]. Dynamic NMR and computational chemistry groups can use this compound to probe the limits of stereoelectronic stabilization versus steric destabilization in cyclopropyl carbonyl systems, complementing existing data on unsubstituted and less-hindered analogs.

Application
Selection Property
Validation Focus
Diastereoselective synthesis of cyclopropane-containing chiral building blocks
Steric bulk (tert-amyl) for stereochemical control
Anti/syn diastereoselectivity in nucleophilic additions
Free-radical dehomologation strategies in total synthesis
Substituted cyclopropane enables radical decarbonylation
Clean conversion to tert-amyl cyclopropane without ring opening
Novel fragrance material development with branched alkyl character
Branched tert-amyl vs. linear-alkyl odor differentiation
Olfactory evaluation in perfume compositions (patent-class compounds)
Physical organic chemistry studies of steric effects on cyclopropane conformational equilibria
Exceptionally bulky tert-amyl substituent for steric perturbation
Dynamic NMR or computational analysis of s-cis/s-trans ratio
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